molecular formula C21H43NO6 B12729702 Myristoyl methyl glucamide CAS No. 87157-58-2

Myristoyl methyl glucamide

Cat. No.: B12729702
CAS No.: 87157-58-2
M. Wt: 405.6 g/mol
InChI Key: GBMPATKVZSIKPO-UYWIDEMCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Myristoyl methyl glucamide is synthesized through the reaction of myristic acid with methyl glucamine. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and amidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific temperature and pressure conditions are crucial to the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Myristoyl methyl glucamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Myristoyl methyl glucamide has a wide range of applications in scientific research:

Mechanism of Action

Myristoyl methyl glucamide exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of ingredients. At the molecular level, it interacts with lipid bilayers and proteins, enhancing the solubility and stability of various compounds. The myristoyl group plays a crucial role in anchoring the molecule to lipid membranes, facilitating its surfactant action .

Comparison with Similar Compounds

Similar Compounds

  • Lauroyl methyl glucamide
  • Capryloyl methyl glucamide
  • Cocoyl methyl glucamide

Comparison

Myristoyl methyl glucamide is unique due to its specific fatty acid chain length (myristic acid), which provides a balance between hydrophilicity and lipophilicity. This balance makes it particularly effective in forming stable micelles and providing mild cleansing properties. Compared to lauroyl methyl glucamide and capryloyl methyl glucamide, this compound offers better conditioning effects and is less likely to cause irritation .

Properties

CAS No.

87157-58-2

Molecular Formula

C21H43NO6

Molecular Weight

405.6 g/mol

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide

InChI

InChI=1S/C21H43NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(26)22(2)15-17(24)20(27)21(28)18(25)16-23/h17-18,20-21,23-25,27-28H,3-16H2,1-2H3/t17-,18+,20+,21+/m0/s1

InChI Key

GBMPATKVZSIKPO-UYWIDEMCSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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